trans-Doxercalciferol
Overview
Description
trans-Doxercalciferol: is an isomer of Doxercalciferol, a synthetic analog of ergocalciferol (vitamin D2). It acts as an activator of the vitamin D receptor and is primarily used to prevent renal disease . Doxercalciferol is commonly used in the treatment of secondary hyperparathyroidism and metabolic bone disease .
Mechanism of Action
Target of Action
The primary target of trans-Doxercalciferol is the parathyroid gland . The compound acts on this gland to suppress the synthesis and secretion of parathyroid hormone (PTH) .
Mode of Action
This compound undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2) , a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the vitamin D receptor . It acts directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH synthesis and secretion .
Biochemical Pathways
The biologically active vitamin D metabolites, including those produced by this compound, control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone, the release of calcium from bone .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It undergoes metabolic activation in the liver to form the active metabolite, 1α,25-(OH)2D2 .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of skeletal growth through its action on osteoblasts and the suppression of PTH synthesis and secretion through its action on the parathyroid glands . This results in the regulation of blood calcium levels, which are essential for various body functions .
Biochemical Analysis
Biochemical Properties
Trans-Doxercalciferol plays a crucial role in biochemical reactions by regulating blood calcium levels, which are essential for various body functions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the vitamin D receptor (VDR), a nuclear receptor that mediates the effects of vitamin D by regulating the expression of specific genes. This compound binds to VDR, which then forms a complex with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene expression .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to suppress the synthesis and secretion of parathyroid hormone (PTH) in parathyroid cells, which is crucial for maintaining calcium homeostasis. Additionally, this compound affects the expression of genes involved in calcium and phosphate metabolism, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1α,25-dihydroxyvitamin D2 in the liver. This active form binds to the vitamin D receptor (VDR) in target cells, leading to the formation of a VDR-RXR complex. This complex then binds to vitamin D response elements (VDREs) in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis. Additionally, this compound modulates the activity of various enzymes and proteins, including those involved in the synthesis and secretion of parathyroid hormone (PTH) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including the suppression of parathyroid hormone (PTH) synthesis and secretion. These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses parathyroid hormone (PTH) levels without causing significant hypercalcemia. At higher doses, this compound can lead to hypercalcemia and other adverse effects. These findings highlight the importance of careful dosage management to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to vitamin D metabolism. It undergoes hydroxylation in the liver to form 1α,25-dihydroxyvitamin D2, the active form of the compound. This active form interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The regulation of calcium and phosphate metabolism is a key aspect of this compound’s metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound binds to vitamin D-binding protein (DBP) in the bloodstream, which facilitates its transport to target tissues. Once inside the cells, this compound is distributed to various compartments, including the nucleus, where it exerts its effects on gene expression .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with the vitamin D receptor (VDR) to regulate gene expression. The compound may also localize to other cellular compartments, such as the cytoplasm, where it can influence various signaling pathways. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, thereby modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Doxercalciferol involves the isomerization of Doxercalciferol. The process typically includes the use of high-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) to isolate and purify the compound . The reaction conditions often involve the use of acetonitrile and water as solvents, with butylated hydroxytoluene (BHT) as a stabilizer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of pharmacopeial and non-pharmacopeial impurities, metabolites, and stable isotope products to ensure high purity and regulatory compliance .
Chemical Reactions Analysis
Types of Reactions: trans-Doxercalciferol undergoes various chemical reactions, including:
Oxidation: Conversion to its active form, 1α,25-dihydroxyvitamin D2, through metabolic activation in the liver.
Reduction: Not commonly involved in its primary metabolic pathways.
Substitution: Interaction with the vitamin D receptor to exert its biological effects.
Common Reagents and Conditions:
Oxidation: Requires liver enzymes for metabolic activation.
Substitution: Involves binding to the vitamin D receptor under physiological conditions.
Major Products Formed: The primary product formed from the oxidation of this compound is 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .
Scientific Research Applications
Chemistry: trans-Doxercalciferol is used in the study of vitamin D analogs and their interactions with the vitamin D receptor .
Biology: It is utilized in research on calcium homeostasis and bone metabolism .
Medicine: this compound is employed in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . It helps regulate parathyroid hormone levels and improve bone health .
Industry: The compound is used in the development of pharmaceutical formulations for the treatment of metabolic bone diseases and renal disorders .
Comparison with Similar Compounds
Alfacalcidol: Another vitamin D analog used in the treatment of hypocalcemia and osteoporosis.
Calcitriol: The active form of vitamin D3, used in the treatment of various calcium-related disorders.
Uniqueness: trans-Doxercalciferol is unique due to its specific isomeric form, which allows it to act as an effective activator of the vitamin D receptor and prevent renal disease . Unlike other vitamin D analogs, it does not require renal activation, making it particularly useful for patients with chronic kidney disease .
Properties
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-HBZIUUSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860671 | |
Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74007-20-8 | |
Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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